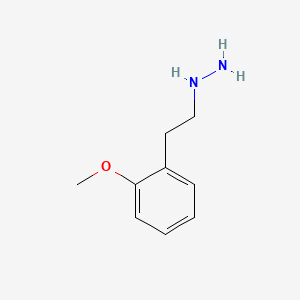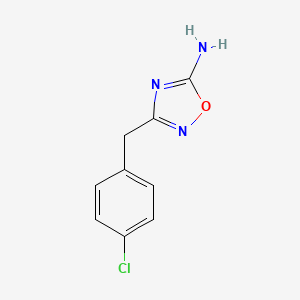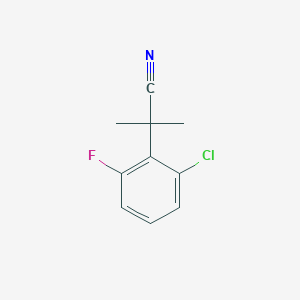![molecular formula C16H23BrN2O2 B12437878 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-72-9](/img/structure/B12437878.png)
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an amino-methyl substitution on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and pyrrolidine.
Protection of Amino Group: The amino group of 3-bromophenylamine is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of Pyrrolidine Derivative: The protected amine is then reacted with pyrrolidine under suitable conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amino group can be oxidized to form nitroso or nitro derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine is primarily related to its ability to interact with biological targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine can be compared with similar compounds such as:
1-Boc-3-[(3-chlorophenyl-amino)-methyl]-pyrrolidine: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-Boc-3-[(3-fluorophenyl-amino)-methyl]-pyrrolidine: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-Boc-3-[(3-methylphenyl-amino)-methyl]-pyrrolidine: The methyl group can influence the compound’s steric properties and interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
CAS No. |
887590-72-9 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(3-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-12(11-19)10-18-14-6-4-5-13(17)9-14/h4-6,9,12,18H,7-8,10-11H2,1-3H3 |
InChI Key |
WHNOXBVDCCNPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


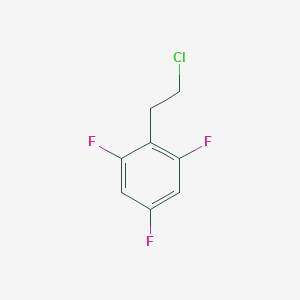
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)

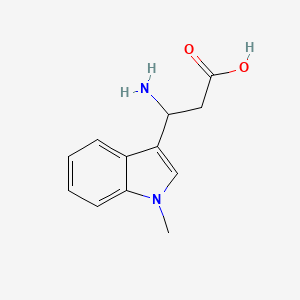
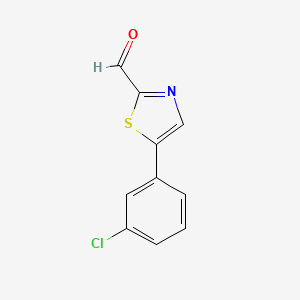

![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)


